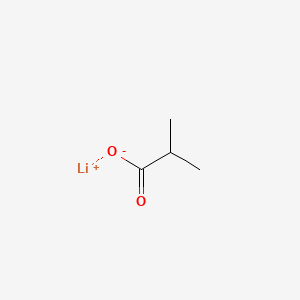

Lithium isobutyrate

説明

Lithium isobutyrate is an organic compound used as a reagent for a variety of laboratory experiments. It is also known as lithium 2-methylpropanoate and has the molecular formula C5H10O2Li. It is a colorless solid that is soluble in water and organic solvents. Lithium isobutyrate has a variety of applications, including the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.

科学的研究の応用

Neuroprotective Effects

Lithium, including compounds like lithium isobutyrate, has shown potential neuroprotective effects. It has been observed to reduce tau phosphorylation and enhance binding to microtubules, suggesting implications for treating Alzheimer's disease and related neurodegenerative disorders (Hong et al., 1997). Additionally, lithium's ability to robustly protect neurons in the central nervous system against excitotoxicity, which involves apoptosis mediated by N-methyl-D-aspartate (NMDA) receptors, indicates its potential in treating manic depressive illness and possibly other neurological disorders (Nonaka et al., 1998).

Effects on Cellular Pathways

Studies have highlighted lithium's broad array of effects within cellular pathways. For instance, chronic lithium treatment has been shown to protect neurons against glutamate-induced excitotoxicity by inhibiting N-methyl-D-aspartate receptor-mediated calcium influx (Ren et al., 2003). This effect is associated with an up-regulation of cytoprotective heat shock protein 70 in the ischemic brain hemisphere, suggesting its use in the treatment of acute stroke.

Molecular Mechanisms

The molecular mechanisms of lithium, including its isobutyrate form, have been a subject of interest. Lithium has been found to act through inhibition of glycogen synthase kinase-3 beta (GSK-3 beta), which regulates cell fate determination in various organisms. This mechanism helps to explain lithium's effect on cell-fate determination and could provide insights into the pathogenesis and treatment of bipolar disorder (Klein & Melton, 1996).

Protective Effects on the Heart

Research has also explored lithium's protective effects on the heart. A study found that grape seed and skin extract could mitigate the cardiotoxic side effects of lithium, indicating potential for nutritional supplements to alleviate certain adverse effects of lithium treatment (Mezni et al., 2017).

Lithium in Bipolar Disorder Treatment

While primarily known for its use in treating bipolar disorder, the exact processes through which lithium exerts its therapeutic effects in this context remain under investigation. Recent studies have focused on understanding how lithium-induced changes at the cellular level possibly translate to changes at behavioral and clinical levels in bipolar disorder treatment (Malhi & Outhred, 2016).

特性

IUPAC Name |

lithium;2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Li/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDVGIFOWJJSIJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635408 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium isobutyrate | |

CAS RN |

25179-23-1 | |

| Record name | Lithium 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

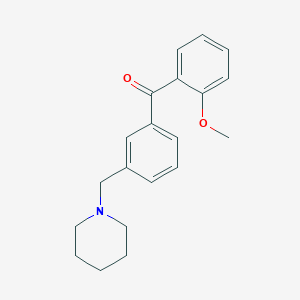

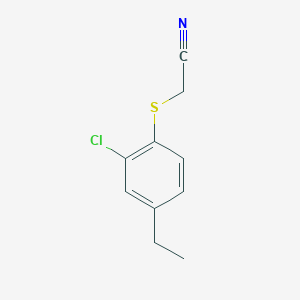

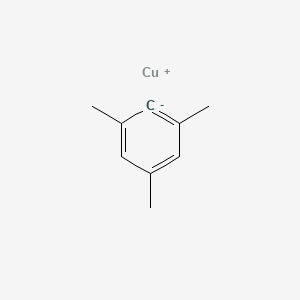

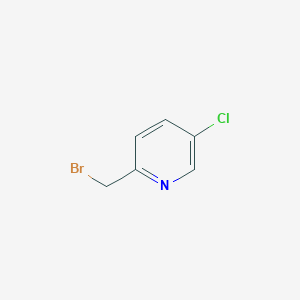

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)

![4-Chlorobenzo[d]oxazole](/img/structure/B1603974.png)